Dinonylnaphthalenedisulphonic acid

Descripción

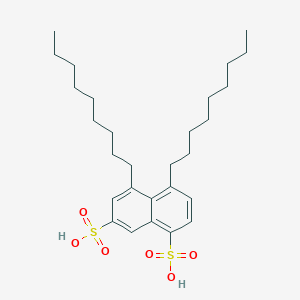

Structure

2D Structure

Propiedades

IUPAC Name |

4,5-di(nonyl)naphthalene-1,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWPUWXRCLVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866796 | |

| Record name | 4,5-Dinonylnaphthalene-1,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60223-95-2 | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedisulfonic acid, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylnaphthalenedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Sulphonic Acids

Aromatic sulphonic acids are a class of organic compounds characterized by the presence of a sulphonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.comnumberanalytics.com This functional group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic compound. numberanalytics.com These acids are pivotal in numerous industrial processes, serving as catalysts, intermediates in the synthesis of pharmaceuticals and dyes, and as components in the production of detergents. numberanalytics.combusinessresearchinsights.combritannica.com

The general structure of an aromatic sulphonic acid is Ar-SO3H, where 'Ar' represents an aromatic ring. numberanalytics.com The introduction of a sulphonic acid group into an aromatic ring, a process known as sulphonation, is a crucial reaction in the production of many industrially significant chemicals. numberanalytics.com Aromatic sulphonation is an electrophilic aromatic substitution reaction where the electrophile is typically sulphur trioxide (SO3). wikipedia.org

Dinonylnaphthalenedisulphonic acid is a specific and more complex member of this family. Its structure includes a naphthalene (B1677914) ring system, which is a bicyclic aromatic hydrocarbon, and two long-chain alkyl groups (nonyl groups), in addition to the two sulphonic acid groups. sigmaaldrich.com This combination of a large, hydrophobic nonyl-naphthalene backbone and two strongly acidic, hydrophilic sulphonic acid groups gives DNNDSA pronounced surfactant properties and makes it a subject of specialized research interest.

Overview of Specialized Research Domains for Dinonylnaphthalenedisulphonic Acid

The distinct chemical nature of Dinonylnaphthalenedisulphonic acid has led to its investigation and application in several specialized research areas:

Ion-Exchange and Complexation Studies: DNNDSA has been utilized as a liquid cation-exchanger. Research has demonstrated its effectiveness in the extraction of various metal ions from aqueous solutions. osti.gov For instance, studies have investigated the extraction of cobalt (II), zinc (II), manganese (II), iron (III), and indium (III) using DNNDSA in an organic solvent. osti.gov The distribution of these metals between the aqueous and organic phases was found to be dependent on the hydrogen ion concentration and the concentration of DNNDSA, highlighting its role in studying complex formation. osti.gov

Catalysis: A significant area of research for DNNDSA is its application as a catalyst. google.com It is particularly noted for its use in coatings, where it can act as a catalyst for curing reactions, such as those involving amino resins. google.comgoogle.com Its hydrophobic nature makes it suitable for anodic electrophoresis paint systems. google.com

Conducting Polymers: DNNDSA serves as a dopant for conducting polymers. sigmaaldrich.com Doping is a process that introduces impurities into a material to alter its electrical properties. The use of DNNDSA in this context is aimed at enhancing the conductivity of polymers.

Historical Development and Key Academic Milestones

Naphthalene Alkylation Strategies

The initial and foundational step in the synthesis is the attachment of two nonyl groups to a naphthalene core. This is achieved through a Friedel-Crafts alkylation reaction, where naphthalene reacts with nonene, a nine-carbon olefin. wikipedia.orgwikipedia.org The use of branched nonene isomers is common in industrial processes.

The choice of catalyst is critical in the alkylation of naphthalene as it governs the reaction's efficiency and selectivity. A variety of acidic catalysts are employed to facilitate the functionalization with branched nonene. google.comresearchgate.net

Common catalytic systems include:

Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and effective Friedel-Crafts catalyst used to react nonylene with naphthalene. google.com

Protic Acids: Concentrated sulfuric acid can serve as both a reactant and a catalyst in the alkylation process. google.com

Solid Acid Catalysts: Zeolites, particularly large-pore variants like ultrastable Y (USY), are increasingly used. google.com These catalysts offer advantages in terms of handling and potential for regeneration. The properties of zeolite catalysts can be fine-tuned; for instance, modification by incorporating bulky cations can help control the degree of alkyl substitution on the naphthalene ring. google.com

Interactive Table: Catalytic Systems for Naphthalene Alkylation

| Catalyst Type | Specific Example(s) | Key Characteristics | Source(s) |

|---|---|---|---|

| Lewis Acid | Aluminum Chloride (AlCl₃) | Traditional, effective catalyst for Friedel-Crafts reactions. | google.com |

| Protic Acid | Concentrated Sulfuric Acid | Can function as both catalyst and sulfonating agent. | researchgate.netgoogle.com |

| Zeolites | USY (Ultrastable Y), H-Mordenite, Zeolite Beta | Solid acid catalysts; activity and selectivity can be modified. | google.comresearchgate.net |

| Ionic Liquids | Chloroaluminate(III) ILs | Serve as both solvent and catalyst, offering "green" characteristics. | researchgate.net |

The selection of an appropriate solvent and the maintenance of anhydrous conditions are crucial for a successful alkylation reaction. The solvent's primary role is to keep the reactants in the liquid phase to ensure thorough mixing. google.com

Solvents must be inert under the reaction conditions, meaning they should not react with the strong acid catalysts. google.com Suitable options include non-aromatic hydrocarbon solvents like petroleum naphtha, hexane (B92381), heptane (B126788), and various solvent oils. google.comgoogle.com In some advanced methodologies, supercritical carbon dioxide has been used as a solvent medium, which can replace traditional organic solvents. researchgate.net

Anhydrous (water-free) conditions are essential because water can deactivate the acidic catalysts, particularly Lewis acids like AlCl₃. acs.org Ensuring the reaction environment is dry maximizes catalyst efficiency and product yield.

Sulfonation Procedures for Disulfonic Acid Formation

Following the alkylation step, the dinonylnaphthalene intermediate undergoes sulfonation to introduce two sulfonic acid (-SO₃H) groups, forming this compound. wikipedia.orgsmolecule.com This electrophilic aromatic substitution is typically achieved by treating dinonylnaphthalene with a strong sulfonating agent. google.com

Common sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄)

Oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid) google.comsmolecule.com

Sulfur Trioxide (SO₃) patsnap.com

A critical factor in this step is controlling the stoichiometry to produce the desired disulfonic acid instead of the monosulfonic acid. The amount of sulfonating agent used directly influences the degree of sulfonation. google.com

Interactive Table: Effect of Sulfonating Agent Quantity on Product Formation

| Dinonylnaphthalene:Sulfuric Acid Ratio (by weight) | Primary Product | Source(s) |

|---|---|---|

| 100 : 800-1200 (using 104% H₂SO₄) | Dinonylnaphthalenemonosulfonic acid | google.com |

| 100 : 1300-1500 (using 104% H₂SO₄) | Dinonylnaphthalenedisulfonic acid | google.com |

The reaction is often carried out in a solvent, such as straight-run gasoline, and at controlled temperatures (e.g., ≤55 °C) to manage the exothermic nature of the reaction. google.com

Optimization of Reaction Pathways and Yields

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity. Key strategies include controlling reactant ratios, temperature, and purification methods.

One patented method highlights a specific purification pathway to improve yield and quality. This process involves quenching the sulfonation reaction mixture with a carefully controlled amount of water (0.09 to 0.18 parts per part of sulfonating agent) and then diluting it with a non-aromatic hydrocarbon solvent to a total of 2.5 to 4.5 parts solvent per part of dinonylnaphthalene. googleapis.com This specific dilution ratio facilitates better stratification (layer separation) of the desired sulfonic acid from the spent acid sludge, leading to a purer product in good yield. googleapis.com

Temperature control is another critical optimization parameter. In related naphthalene alkylations, conducting the reaction at higher temperatures (e.g., above 300°C) has been shown to influence the isomeric distribution of the product, favoring the formation of beta-isomers over alpha-isomers. google.com

Scale-Up Considerations in Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces significant challenges related to process control, safety, and efficiency.

A key consideration is the management of heat generated during the highly exothermic sulfonation reaction. To address this, continuous production methods are often favored over large-scale batch processes. A continuous falling film sulfonation reactor, for example, allows 2,6-dinonylnaphthalene and a sulfur trioxide gas to react on the inner wall of the reactor. patsnap.com This design provides a large surface area for heat exchange, preventing local overheating and improving safety and control over the reaction. patsnap.com

Organocatalytic Principles and Reaction Pathways of this compound

This compound (DNNDSA) functions as a potent Brønsted acid catalyst in various organic transformations, particularly in polymerization reactions. Its catalytic efficacy stems from the two strongly acidic sulphonic acid groups attached to the bulky, organo-soluble naphthalene core. This structure allows it to operate effectively in non-polar organic media where traditional mineral acids have poor solubility.

Dual-Activation Mechanisms in Polyaddition Reactions

In the context of polyaddition reactions, such as the formation of polyurethanes, organocatalysts can operate through two primary mechanisms: nucleophilic activation of the alcohol and electrophilic activation of the isocyanate. acs.org As a strong Brønsted acid, this compound is believed to primarily facilitate the reaction through a dual-activation mechanism.

The principal pathway involves the electrophilic activation of the isocyanate monomer. The proton from the sulphonic acid group can interact with the nitrogen or, more likely, the carbonyl oxygen of the isocyanate group (-N=C=O). This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by the nucleophilic alcohol.

Simultaneously, DNNDSA can activate the alcohol monomer. The acidic proton of the catalyst forms a hydrogen bond with the hydroxyl oxygen of the alcohol. This interaction polarizes the O-H bond, enhancing the oxygen's nucleophilicity and making it a more potent attacker. This cooperative activation of both reacting species by a single catalytic molecule is a hallmark of efficient catalysis and leads to a substantial acceleration of the polyaddition process.

Hydrogen Bonding Contributions to Catalytic Activity

Hydrogen bonding is a critical component of the catalytic power of this compound. elsevierpure.comnih.gov The sulphonic acid moieties (-SO₃H) are exceptional hydrogen bond donors. This ability is central to the catalyst's function in several ways:

Substrate Activation: As mentioned previously, hydrogen bonding to the alcohol monomer increases its nucleophilic character. acs.org

Transition State Stabilization: During the formation of the urethane (B1682113) linkage, a charged or highly polarized transition state is formed. The sulphonic acid group can stabilize this intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction. elsevierpure.com

Orienting Reactants: The catalyst can form a ternary complex with both the isocyanate and alcohol monomers, bringing them into close proximity and a favorable orientation for reaction, which can increase the reaction rate.

The table below details the functional groups involved in the hydrogen bonding interactions during catalysis.

| Functional Group (on Catalyst/Reactant) | Role in Hydrogen Bonding | Consequence for Reactivity |

| -SO₃H (DNNDSA) | Hydrogen Bond Donor | Activates alcohol, stabilizes transition state |

| -OH (Alcohol) | Hydrogen Bond Acceptor/Donor | Increased nucleophilicity upon interaction with DNNDSA |

| -N=C=O (Isocyanate) | Hydrogen Bond Acceptor | Increased electrophilicity of carbonyl carbon upon protonation |

Reaction Order and Kinetic Analysis in Polymerization Systems

When the catalyst concentration is kept constant and is much lower than the monomer concentrations, its concentration can be absorbed into the rate constant, leading to a pseudo-first-order or pseudo-second-order kinetic model. repositorioinstitucional.mx Isoconversional analysis, a method that examines the change in activation energy as the reaction progresses, can reveal the complexity of the reaction. A constant activation energy suggests a single, rate-determining step, whereas a variable activation energy points to a more complex, multi-step mechanism. nih.gov

A hypothetical kinetic study to determine the reaction order is outlined in the table below. By systematically varying the initial concentrations of the monomers and the catalyst, one can deduce the rate law.

Hypothetical Kinetic Data for DNNDSA-Catalyzed Polymerization Monomer A: Diol, Monomer B: Diisocyanate

| Experiment | [Monomer A]₀ (mol/L) | [Monomer B]₀ (mol/L) | [DNNDSA]₀ (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 0.001 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.001 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.001 | 3.1 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.002 | 2.9 x 10⁻⁴ |

This hypothetical data suggests the reaction is first-order in Monomer A, first-order in Monomer B, and first-order in the DNNDSA catalyst.

Applications in Polymer Synthesis

The unique properties of this compound make it a valuable catalyst in the synthesis of specialized polymers, particularly where high performance and compatibility with organic media are required.

Acid-Catalyzed Polyurethane Formation

One of the primary applications of DNNDSA is as a catalyst in the synthesis of polyurethanes. researchgate.net These polymers are formed from the polyaddition reaction of a diol (or polyol) with a diisocyanate. While this reaction can proceed without a catalyst, it is often slow. DNNDSA significantly accelerates the urethane formation reaction, allowing for the production of high molecular weight polymers in a reasonable timeframe. acs.org

The catalyst is particularly effective for reactions involving both aliphatic and phenolic hydroxyl groups with isocyanates. researchgate.net Its strong acidity enables the reaction of even less reactive hydroxyl groups, ensuring complete conversion and influencing the final polymer architecture. Furthermore, compared to more common organometallic catalysts like dibutyltin (B87310) dilaurate, strong acid catalysts like DNNDSA can offer alternative reaction pathways and selectivities, sometimes promoting desired rearrangements or preventing undesired side reactions. acs.orgresearchgate.net

Typical Components in a DNNDSA-Catalyzed Polyurethane System

| Component | Example | Function |

| Diol/Polyol | 1,4-Butanediol, Polyethylene glycol | Provides the soft segment, flexibility |

| Diisocyanate | Toluene (B28343) diisocyanate (TDI), Hexamethylene diisocyanate (HDI) | Provides the hard segment, rigidity |

| Catalyst | This compound (DNNDSA) | Accelerates the hydroxyl-isocyanate reaction |

| Solvent | Tetrahydrofuran (THF), Toluene | Dissolves reactants and polymer |

Influence on Polymerization Rates and Molecular Weight Development

The concentration and activity of the DNNDSA catalyst have a direct and profound impact on both the rate of polymerization and the development of the polymer's molecular weight.

Polymerization Rate: The rate of polymerization is generally proportional to the catalyst concentration. Increasing the amount of DNNDSA leads to a faster consumption of monomers and a more rapid increase in viscosity as the polymer chains grow. This acceleration is crucial for industrial processes where short cycle times are economically advantageous.

Molecular Weight: Achieving a high molecular weight is essential for developing desirable mechanical properties in the final polymer. Catalysts are often required to drive the reaction to the high degrees of conversion (>99%) needed for long polymer chains. acs.org However, the relationship between catalyst concentration and molecular weight can be complex. While the catalyst increases the rate of propagation, an excessively high concentration can sometimes lead to a broader molecular weight distribution or even a decrease in the average molecular weight due to an increased number of initiation events or the promotion of side reactions. The final molecular weight is also heavily influenced by other reaction parameters such as monomer concentration, temperature, and stoichiometry. nih.govuwaterloo.ca

Hypothetical Influence of DNNDSA Concentration on Polymer Properties Conditions: Equimolar monomers, constant temperature

| [DNNDSA] (mol %) | Time to 95% Conversion (hours) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |

| 0.01 | 12 | 35,000 | 2.1 |

| 0.05 | 4 | 52,000 | 1.9 |

| 0.10 | 2 | 48,000 | 2.3 |

| 0.50 | < 1 | 31,000 | 2.8 |

This hypothetical data illustrates that an optimal catalyst concentration may exist to maximize molecular weight while minimizing reaction time and controlling polydispersity.

Doping Mechanisms in Conducting Polymers

This compound (DNNSA) plays a significant role as a primary dopant for conducting polymers, most notably polyaniline (PANI). Its primary function is to introduce charge carriers into the polymer backbone, thereby transforming it from an insulating or semiconducting state to a conducting state. The doping process is a type of charge-transfer reaction where the sulfonic acid group of DNNSA protonates the imine nitrogen atoms of the polyaniline chain. This protonation leads to the formation of polarons, which are radical cations on the polymer chain, and are the primary charge carriers responsible for electrical conductivity.

The molecular structure of DNNSA, characterized by its bulky dinonyl-substituted naphthalene group, is a critical factor in its doping mechanism and the resulting properties of the doped polymer. This bulky nature creates significant steric hindrance, which in turn influences the morphology of the polymer. When used as a primary dopant, DNNSA forces the polyaniline chains to adopt a more separated, "coil-like" conformation. mdpi.com This increased spacing between polymer chains enhances the processability of the polyaniline, making it soluble in organic solvents, which is a significant advantage for creating coatings and films. mdpi.com

However, the same bulky nature that improves processability also limits the initial electrical conductivity of the PANI-DNNSA system. The coiled conformation hinders the efficient transport of electrical charges along and between the polymer chains. mdpi.comnih.gov To overcome this limitation, a secondary doping strategy is often employed. This involves introducing a smaller, secondary dopant acid, such as p-toluenesulfonic acid (PTSA), to the PANI-DNNSA complex. nih.govdntb.gov.ua The secondary dopant can intercalate into the polymer structure, inducing a conformational change from a "coil-like" to a more "extended coil-like" or even a more ordered structure. nih.gov This extended conformation facilitates better intermolecular and intramolecular charge transport, leading to a significant increase in electrical conductivity.

The effect of secondary doping on the conductivity of PANI primarily doped with DNNSA is substantial. Research has shown that while PANI-DNNSA may have a modest conductivity, the addition of a secondary dopant can increase this by several orders of magnitude. For instance, the electrical conductivity of a PANI-DNNSA film was increased from 0.16 S/cm to 334 S/cm after secondary doping with p-toluenesulfonic acid. nih.govdntb.gov.ua This enhancement is a direct result of the improved charge mobility in the more ordered polymer morphology induced by the secondary dopant.

Table 1: Effect of Secondary Doping on the Electrical Conductivity of PANI-DNNSA Films

| Secondary Dopant | Doping Method | Initial Conductivity (S/cm) | Final Conductivity (S/cm) | Reference |

| p-Toluenesulfonic acid | Film Doping | 0.16 | 334 | nih.govdntb.gov.ua |

| Hydroquinone (HQ) | In situ (Solution) Doping | - | 0.03 | nih.gov |

| Hydroquinone (HQ) | In situ + Film Doping | - | 1.30 | nih.gov |

Role as an Acidic Catalyst in Binder Resins and Coatings

This compound is a well-established and effective acidic catalyst, particularly in the context of binder resins and coatings. google.com Its primary catalytic function is to accelerate the crosslinking reactions that occur during the curing of these formulations. These reactions typically involve an organic binder resin, such as an aminoplast, and a coreactant, which are responsible for forming the final durable and resistant coating.

The catalytic activity of this compound stems from its nature as a strong acid. In coating formulations, it acts as a proton donor, initiating and propagating the chemical reactions required for the binder to cure. This is especially crucial in systems that rely on the crosslinking of amino resins, such as melamine-formaldehyde, urea-formaldehyde, and benzoguanamine (B160333) resins, with polyols. The acid catalyst lowers the activation energy required for the condensation reaction between the functional groups of the resin and the polyol, thereby enabling the cure process to proceed at lower temperatures or in shorter times.

This compound is particularly favored in nonaqueous and high-solids coating formulations. Its organic-soluble nature, owing to the long nonyl alkyl chains, ensures good compatibility with the other components of these systems. The typical concentration of this compound used as a catalyst is in the range of 0.5% to 5% by weight, based on the total weight of the resin solids. google.com

The selection of an appropriate acid catalyst is critical for balancing the storage stability of the coating formulation with a rapid cure rate upon application. This compound provides a good balance for many systems, ensuring that the crosslinking reaction does not proceed prematurely during storage but is efficiently triggered under the desired curing conditions.

Table 2: Application of this compound as a Catalyst in Binder Resins

| Resin Type | Catalyst Function | Typical Concentration (% by weight of resin solids) | Application Area | Reference |

| Aminoplast Resins (general) | Accelerates crosslinking | 0.5 - 5 | Nonaqueous fluid compositions, Coating systems | google.com |

| Melamine-formaldehyde | Curing agent | - | High solids coatings | - |

| Urea-formaldehyde | Curing agent | - | High solids coatings | - |

| Benzoguanamine | Curing agent | - | High solids coatings | - |

Interfacial Phenomena and Supramolecular Assembly of Dinonylnaphthalenedisulphonic Acid

Fundamental Interfacial Behavior of Dinonylnaphthalenedisulphonic Acid at Liquid-Liquid Interfaces

The behavior of DNNDSA at the boundary between two immiscible liquids is characterized by the formation of organized molecular layers, which dynamically alter the properties of the interface. Studies using Langmuir trough techniques on the sodium salt of dinonylnaphthalene (B12650604) sulfonic acid have provided significant insights into these phenomena. researchgate.net

As a highly surface-active molecule, the sodium salt of dinonylnaphthalene sulfonic acid readily forms a monomolecular layer, or monolayer, at an air-water interface. researchgate.net This spontaneous arrangement is driven by the amphiphilic nature of the molecule, which possesses both a hydrophobic (water-repelling) dinonylnaphthalene group and a hydrophilic (water-attracting) sulphonic acid head. At the interface, the molecules orient themselves to minimize unfavorable interactions, with the hydrophobic tails extending away from the water phase and the hydrophilic heads immersed in it. This monolayer formation significantly impacts the dynamic properties of the surface. researchgate.net

The relationship between the surface pressure (the reduction in surface tension caused by the monolayer) and the area available to each molecule is described by a surface pressure-area (π-A) isotherm. biolinscientific.com For the sodium salt of dinonylnaphthalene sulfonic acid, these isotherms show the presence of a single surface phase. researchgate.net This phase is characterized as a liquid-condensed film, which means the molecules are closely packed but still retain some lateral mobility. researchgate.net

Upon continuous compression of the film, the surface pressure increases until a critical point is reached. At this point, the monolayer can no longer be compressed in two dimensions and it collapses into a three-dimensional structure. biolinscientific.com Research indicates that for the sodium salt of dinonylnaphthalene sulfonic acid, this monolayer collapse happens at a limiting molecular area of 67 Ų. researchgate.net

Table 1: Interfacial Film Properties of Sodium Dinonylnaphthalene Sulfonate

| Property | Value/Description | Source |

|---|---|---|

| Film Phase | Liquid-Condensed | researchgate.net |

| Monolayer Collapse Point | 67 Ų per molecule | researchgate.net |

When a monolayer of a slightly soluble surfactant like the sodium salt of dinonylnaphthalene sulfonic acid is held at a constant surface pressure, molecules can gradually desorb from the interface and dissolve into the bulk aqueous phase. The kinetics of this process, observed as a contraction of the film area over time, have been studied. The rates of this film contraction were found to be consistent with a diffusion-controlled dissolution mechanism. researchgate.net This indicates that the rate-limiting step for desorption is the diffusion of the surfactant molecules from the subsurface layer into the bulk solution, rather than the detachment from the interface itself. researchgate.net

Emulsion and Colloidal System Stabilization Mechanisms

The surface-active properties of DNNDSA make it an effective agent for creating and stabilizing emulsions and other colloidal dispersions, which are critical in numerous applications.

A key mechanism by which DNNDSA stabilizes multiphase systems is through the significant reduction of interfacial tension—the force that causes immiscible liquids like oil and water to separate. By adsorbing at the oil-water interface, DNNDSA molecules disrupt the strong cohesive forces between water molecules, lowering the energy required to create new interfacial area and thus facilitating the formation of smaller droplets. nih.gov The ability of DNNDSA to act as a liquid ion exchange reagent is a testament to its high surface activity at aqueous-organic interfaces. researchgate.net Studies on similar alkylnaphthalene sulfonates demonstrate that the efficiency of interfacial tension reduction can be optimized based on factors like surfactant concentration and the chemical nature of the oil and aqueous phases. nih.gov

In advanced manufacturing processes that rely on the generation of stable droplets, such as in the formulation of industrial lubricants, coatings, and corrosion inhibitors, DNNDSA plays a crucial role. researchgate.netwikipedia.org It stabilizes droplets by forming a protective film at their surface, which prevents them from coalescing, or merging, with other droplets. This stabilization arises from a combination of electrostatic repulsion between the charged sulphonic acid head groups and steric hindrance from the bulky dinonyl groups. Furthermore, in nonpolar solvents, DNNDSA and its salts are known to form inverted micelles, which are stable nanoscale aggregates that can encapsulate water or other polar substances, effectively creating a stable water-in-oil emulsion. researchgate.net This property is essential for applications requiring the stable dispersion of one liquid phase within another. nih.gov

Emulsion Stability and Destabilization Kinetics

The role of this compound and its salts in the stability of emulsions is complex and highly dependent on the cation present. These compounds are primarily used in non-aqueous systems, such as lubricating oils, where they function as demulsifiers or dispersants.

The barium salt, Barium Dinonylnaphthalene Sulfonate, is recognized as an effective demulsifying agent. minglanchem.ae It is added to industrial lubricants, such as anti-wear hydraulic oils and steam turbine oils, specifically to promote the separation of water from oil, thereby preventing the formation of stable emulsions. minglanchem.ae This indicates that it enhances emulsion destabilization kinetics. It provides lubricants with good anti-emulsification and antirust properties. minglanchem.com

In contrast, the calcium salt, Calcium Dinonylnaphthalene Sulfonate, is prized for its excellent dispersing properties. atamanchemicals.com As a dispersant, it helps to uniformly distribute fine solid particles or small liquid droplets within a non-aqueous medium, enhancing the stability of the mixture. atamanchemicals.com This suggests that the calcium salt works to stabilize emulsions or dispersions, a function opposite to that of the barium salt. This salt is compatible with a wide range of base oils, improving their performance and durability. atamanchemicals.com

The following table summarizes the contrasting roles of the barium and calcium salts of dinonylnaphthalene sulfonic acid in emulsion stability, based on their application in industrial oils.

| Compound | CAS Number | Function | Effect on Emulsion Stability |

| Barium Dinonylnaphthalene Sulfonate | 25619-56-1 | Demulsifier, Antirust Agent | Promotes Destabilization |

| Calcium Dinonylnaphthalene Sulfonate | 57855-77-3 | Dispersant, Corrosion Inhibitor | Promotes Stabilization |

This table is generated based on data from product descriptions detailing industrial applications. minglanchem.aeminglanchem.comatamanchemicals.comatamanchemicals.com

Self-Assembly into Ordered Structures

The self-assembly of this compound is governed by its amphiphilic nature, particularly its high solubility in oil and insolubility in water. google.com This leads to the formation of specific supramolecular structures in organic, non-polar environments.

Lamellar Morphology Formation in Polymer Gels

Specific research detailing the formation of lamellar (layered) morphologies by this compound within polymer gels is not prominently available in the reviewed literature. While other sulphonic acid-based surfactants are known to form liquid crystalline phases, direct evidence for this behavior for this specific compound is not provided in the search results. nih.gov

Microcrystallization of Surfactant Hydrocarbon Chains

No specific data regarding the microcrystallization of the dinonyl hydrocarbon chains of this compound was identified in the available literature.

Bilayer and Monolayer Structural Characterization

As a water-insoluble, oil-soluble surfactant, this compound and its salts are expected to form monolayers at oil-water interfaces. google.com In such an arrangement, the hydrophobic dinonyl-naphthalene tails would reside in the oil phase, while the polar sulphonic acid head groups would orient towards the water phase. However, specific structural characterization studies (e.g., X-ray scattering, neutron reflectivity) detailing the precise thickness, packing density, or orientation of these monolayers were not found in the search results.

Compositional Dependencies of Supramolecular Architectures

The supramolecular structures formed by this compound derivatives are highly dependent on the composition of the medium. Research has confirmed that its salts form reverse micelles in non-aqueous solvents. A study specifically identified the formation of a micelle phase of Calcium Dinonylnaphthalene Sulfonate in n-decane, a non-polar organic solvent. acs.org Reverse micelles are nanometer-sized aggregates where the polar head groups form a core, potentially encapsulating water molecules, while the hydrophobic tails extend into the surrounding organic solvent. nih.govnih.gov

The formation and stability of these aggregates are intrinsically linked to the properties of the solvent. A study on the solubility of alkali dinonylnaphthalenesulfonates in various solvents underscores this dependency, indicating that the choice of solvent is a critical factor in the self-assembly behavior of this class of compounds. acs.org

Surfactant Properties in Aqueous and Non-Aqueous Media

The surfactant properties of this compound are predominantly exhibited in non-aqueous (lipophilic or oil-based) media due to its molecular structure.

In Non-Aqueous Media: this compound and its salts are well-established as additives in industrial lubricants, greases, and coatings. wikipedia.org The salts are characterized by good solubility in petroleum products and mineral oils but are insoluble in water. google.com Their functions in these systems are diverse:

Corrosion Inhibition: The barium and calcium salts are effective rust and corrosion inhibitors, protecting metal surfaces. atamanchemicals.com

Detergency and Dispersion: Barium salts act as detergents, helping to keep engine components clean by dispersing sludge and preventing the formation of deposits. minglanchem.ae Calcium salts are also noted for their dispersant capabilities.

Emulsion Control: As noted previously, the barium salt acts as a demulsifier, while the calcium salt can act as a dispersant. minglanchem.aeatamanchemicals.com The ability to form reverse micelles in organic solvents like hexane (B92381) and n-decane is a key aspect of its surfactant behavior in non-aqueous systems. acs.org

In Aqueous Media: The compound is characterized by very low water solubility. google.comwikipedia.org This insolubility prevents it from acting as a conventional surfactant in aqueous solutions, a role typically filled by related compounds with shorter alkyl chains. chemicalindustriessecrets.com Alkyl naphthalene (B1677914) sulfonates with smaller alkyl groups are water-soluble and provide excellent wetting and dispersing in aqueous environments. chemicalindustriessecrets.compolymerchem.org In contrast, the long, double-nonyl chains of this compound render the molecule too hydrophobic to dissolve and form micelles in water. Therefore, it does not exhibit significant surfactant properties such as lowering surface tension or forming emulsions in water-based systems.

Aggregate Formation and Critical Micelle Concentration Modulators

The formation of aggregates, such as micelles, is a hallmark of surfactants in solution. This process is initiated when the surfactant concentration reaches a specific threshold known as the critical micelle concentration (CMC). wikipedia.orgmdpi.com Below the CMC, surfactant molecules primarily exist as monomers. As the concentration increases to the CMC, the monomers begin to associate into organized structures, such as micelles, to minimize the unfavorable interactions between their hydrophobic tails and the surrounding polar solvent. wikipedia.orgmdpi.comresearchgate.net For this compound, studies have shown that it forms aggregates in aliphatic solvents. Research has determined that these aggregates are composed of approximately seven DNNDSA molecules, indicating a distinct and stable micellar structure.

The CMC is a fundamental property of a surfactant and can be influenced by various factors, known as modulators. These modulators can alter the thermodynamics of micellization, thereby shifting the CMC to higher or lower concentrations. Key modulators include the chemical structure of the surfactant itself, the temperature, and the presence of other substances in the solution, such as electrolytes and organic cosolvents. wikipedia.org The introduction of modulators can affect the balance of forces that govern micelle formation, including the hydrophobic effect, electrostatic interactions between the surfactant head groups, and steric hindrance.

While a specific CMC value for this compound is not extensively documented in publicly available literature, the principles of CMC modulation are well-established for other anionic surfactants, particularly other sulphonic acids. For instance, the presence of additives can either promote or inhibit micellization.

Table 1: General Modulators of Critical Micelle Concentration (CMC)

| Modulator | Effect on CMC | Underlying Mechanism |

| Increase in Hydrophobic Chain Length | Decrease | Enhances the hydrophobic effect, favoring aggregation at lower concentrations. |

| Addition of Electrolytes (for ionic surfactants) | Decrease | Shields the electrostatic repulsion between charged head groups, facilitating micelle formation. jsirjournal.com |

| Addition of Organic Cosolvents (e.g., alcohols) | Increase | Increases the solubility of the surfactant monomers in the bulk solution, disfavoring aggregation. rsc.org |

| Increase in Temperature | Variable | Can either increase or decrease the CMC depending on the specific surfactant and its interactions with the solvent. researchgate.net |

Influence of Electrolyte Concentration and Solvent Polarity on Aggregation

The aggregation behavior of ionic surfactants like this compound is highly sensitive to the composition of the solvent system, particularly the electrolyte concentration and the polarity of the solvent.

Influence of Electrolyte Concentration:

For ionic surfactants, the addition of electrolytes to an aqueous solution generally leads to a decrease in the CMC. jsirjournal.com The sulphonic acid head groups of DNNDSA are negatively charged, resulting in electrostatic repulsion between them. This repulsion opposes the formation of micelles and needs to be overcome by the hydrophobic interactions of the nonyl chains. When an electrolyte is added to the solution, the ions from the salt can screen the electrostatic repulsion between the head groups. This shielding effect reduces the energetic barrier to aggregation, thus promoting micelle formation at a lower surfactant concentration. jsirjournal.com The effectiveness of an electrolyte in reducing the CMC often depends on the valency of the counterion; for an anionic surfactant like DNNDSA, divalent cations (e.g., Ca²⁺) are generally more effective at lower concentrations than monovalent cations (e.g., Na⁺). jsirjournal.com

Influence of Solvent Polarity:

The polarity of the solvent plays a crucial role in the aggregation of amphiphilic molecules. Micelle formation is primarily driven by the hydrophobic effect, which is the tendency of nonpolar substances to aggregate in an aqueous environment to minimize their contact with water molecules. In highly polar solvents like water, the hydrophobic effect is strong, leading to a greater driving force for micellization and consequently a lower CMC.

Conversely, in less polar or nonpolar organic solvents, the hydrophobic effect is significantly weakened or absent. For instance, in aliphatic solvents, while DNNDSA is known to form aggregates, the driving force for this assembly is different from that in water. In such nonpolar environments, the aggregation is often driven by the interaction between the polar head groups, which may form a polar core to minimize their interaction with the nonpolar solvent, leading to the formation of reverse micelles. The addition of organic cosolvents, such as alcohols (e.g., isopropanol), to an aqueous solution typically increases the CMC. rsc.org These cosolvents increase the solubility of the surfactant monomers in the bulk solution, making the transfer of the hydrophobic tail from the solvent to the micelle less favorable. rsc.org

Table 2: Predicted Influence of Environmental Factors on DNNDSA Aggregation

| Factor | Change in Factor | Expected Effect on Aggregation | Rationale |

| Electrolyte Concentration (in aqueous solution) | Increase | Enhanced Aggregation (Lower CMC) | Shielding of electrostatic repulsion between sulphonate head groups. jsirjournal.com |

| Solvent Polarity | Decrease (e.g., moving from water to a less polar solvent) | Altered Aggregation (potential for reverse micelle formation) | Reduction of the hydrophobic effect, the primary driving force for micellization in water. |

| Addition of Short-Chain Alcohols (to aqueous solution) | Increase | Reduced Aggregation (Higher CMC) | Increased solubility of the hydrophobic nonyl chains in the bulk solvent. rsc.org |

Ion Exchange and Liquid Liquid Extraction Studies Involving Dinonylnaphthalenedisulphonic Acid

Principles of Cation Exchange in Solvent Extraction Systems

Dinonylnaphthalenedisulphonic acid, often abbreviated as HD in scientific literature, operates as a liquid cation exchanger in solvent extraction systems. anl.govmdpi.com The fundamental principle involves the exchange of a cation, typically a proton (H⁺) from the sulfonic acid group, for a metal ion (Mⁿ⁺) from an aqueous phase. psu.edu This process is facilitated by dissolving DNNDSA in a water-immiscible organic solvent, such as heptane (B126788) or kerosene, which is then brought into contact with an aqueous solution containing the target metal ions. mdpi.comrsc.org

The extraction process is governed by the distribution of species between the two liquid phases. DNNDSA's strong tendency to form reverse micelles in the organic phase is a key characteristic. rsc.orgmdpi.commdpi.com These micelles, which are aggregates of the extractant molecules, can encapsulate water and facilitate the transfer of hydrated metal ions from the aqueous phase to the organic phase. mdpi.commdpi.com The extraction equilibrium is influenced by several factors, including the pH of the aqueous phase and the concentration of the extractant in the organic phase. mdpi.comrsc.org

Metal Ion Complexation and Extraction Equilibria

The extraction of a metal ion (Mⁿ⁺) from an aqueous solution by DNNDSA (represented as HR, where R is the dinonylnaphthalene (B12650604) group) can be generalized by the following equilibrium reaction:

Mⁿ⁺(aq) + nHR(org) ⇌ MRn(org) + nH⁺(aq)

This equation illustrates that for each metal ion of charge n+ transferred to the organic phase, n molecules of the acidic extractant are consumed, and n protons are released into the aqueous phase. Consequently, the distribution of the metal between the two phases is highly dependent on the hydrogen ion concentration (pH) of the aqueous solution. anl.govmdpi.com Studies have shown that the distribution coefficients for divalent (M²⁺) and trivalent (M³⁺) metal ions are inversely proportional to the second and third power of the hydrogen ion concentration in the aqueous phase, respectively. anl.govmdpi.com

This compound has been investigated for the selective extraction of various transition and post-transition metals from acidic solutions. Using radioactive tracer techniques, studies have demonstrated the successful extraction of cobalt (Co²⁺), zinc (Zn²⁺), manganese (Mn²⁺), iron (Fe³⁺), and indium (In³⁺) from aqueous perchloric acid solutions into a heptane phase containing DNNDSA. anl.govmdpi.com

The selectivity of the extraction process is governed by the differing affinities of various metal ions for the extractant and the ability to control the extraction conditions, primarily the pH of the aqueous phase. For instance, sequential separation of metals is possible by carefully adjusting the pH. Copper can be isolated at a lower pH, followed by the co-extraction of cobalt and manganese at a higher pH. This pH-dependent selectivity is a cornerstone of using DNNDSA for fractionating complex metal mixtures.

The general order of stability for complexes with several divalent transition metals often follows the Irving-Williams series, although this can be influenced by the specific ligand and solvent system.

The removal of magnesium ions from complex acidic media, such as wet-process phosphoric acid (WPA), is a significant challenge in industrial chemistry. rsc.org this compound has been studied as an effective extractant for this purpose. rsc.org Research on the extraction of magnesium from phosphoric acid using DNNDSA has shown that while an increase in the phosphoric acid concentration negatively impacts the extraction efficiency, a higher concentration of DNNDSA in the organic diluent has a significant positive effect. rsc.org

The ability of DNNDSA to form reverse micelles in the organic phase is crucial for this process. rsc.org The extraction of magnesium is a complex process influenced by factors such as contact time, the choice of diluent for the DNNDSA, and temperature. rsc.org Despite the challenging matrix, studies have demonstrated that magnesium concentration can be significantly reduced, and the extracted magnesium can be effectively stripped from the organic phase using a sulfuric acid solution. rsc.org

Stoichiometric Determination of Extracted Species

Determining the stoichiometry of the extracted metal complexes is crucial for understanding the extraction mechanism. This is often accomplished through slope analysis, where the logarithm of the distribution coefficient (D) is plotted against the logarithm of the extractant concentration and the pH of the aqueous phase. anl.govmdpi.com

For the extraction of divalent metals (M²⁺) like Co(II) and Zn(II) and trivalent metals (M³⁺) like Fe(III) and In(III) with DNNDSA (HD), the reactions are proposed as:

M²⁺(aq) + (HD)(org) ⇌ M(D)H(org) + H⁺(aq) M³⁺(aq) + (HD)(org) ⇌ M(D)H₂(org) + H⁺(aq)

However, experimental data from studies using DNNDSA in heptane show that the distribution coefficients for divalent (M²⁺) and trivalent (M³⁺) metals are inversely dependent on the second and third power of the hydrogen ion concentration, respectively. anl.govmdpi.com Furthermore, the distribution coefficient is directly proportional to the first power of the DNNDSA concentration in the organic phase. anl.govmdpi.com This suggests a more complex interaction, potentially involving the micellar aggregates of the extractant. mdpi.commdpi.com The stoichiometry of metal-ligand complexes can be influenced by the relative ratios of the metal ion and the ligand in the system. Spectrophotometric methods, among others, can be employed to determine the metal-to-ligand ratio in the formed complexes.

Quantitative Analysis of Distribution Coefficients and Formation Constants

The efficiency of a solvent extraction process is quantified by the distribution coefficient (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

D = [M]org / [M]aq

Distribution coefficients are determined experimentally, often by using radioactive tracers to measure the metal concentration in both phases after they have been contacted and separated. anl.govmdpi.com

The formation constant (or stability constant, β) quantifies the strength of the interaction between a metal ion and a ligand to form a complex. In the context of liquid-liquid extraction, DNNDSA has been successfully used as a liquid cation exchanger to determine the formation constants of metal complexes in the aqueous phase. anl.govmdpi.com For example, the formation constants of indium(III)-glycolate, indium(III)-bioxalate, and cobalt(II)-bioxalate complexes have been determined using this method. anl.govmdpi.com The values obtained for the Co(II)-bioxalate system were found to be in good agreement with those determined using traditional resinous cation exchangers, validating the use of liquid ion exchangers for such studies. anl.govmdpi.com

The advantage of using a liquid exchanger like DNNDSA is the ability to conveniently analyze both the aqueous and organic phases, which can be challenging with solid resin-based systems. anl.gov

Table 1: Experimentally Determined Distribution Coefficients (D) for Metal Extraction with DNNDSA This table presents data from studies on the extraction of various metal ions using this compound (DNNDSA) under specific experimental conditions. The distribution coefficient (D) indicates the ratio of the metal concentration in the organic phase to the aqueous phase at equilibrium.

| Metal Ion | Aqueous Phase | Organic Phase | log D | Reference |

| Co(II) | Perchloric Acid | DNNDSA in Heptane | Varies with [H⁺] and [DNNDSA] | anl.gov, mdpi.com |

| Zn(II) | Perchloric Acid | DNNDSA in Heptane | Varies with [H⁺] and [DNNDSA] | anl.gov, mdpi.com |

| Mn(II) | Perchloric Acid | DNNDSA in Heptane | Varies with [H⁺] and [DNNDSA] | anl.gov, mdpi.com |

| Fe(III) | Perchloric Acid | DNNDSA in Heptane | Varies with [H⁺] and [DNNDSA] | anl.gov, mdpi.com |

| In(III) | Perchloric Acid | DNNDSA in Heptane | Varies with [H⁺] and [DNNDSA] | anl.gov, mdpi.com |

| Mg(II) | Phosphoric Acid | DNNDSA in Kerosene | Varies with [H₃PO₄] and [DNNDSA] | rsc.org |

Note: Specific numerical values for log D are dependent on the precise concentrations of acid and extractant, which are detailed in the cited literature.

Thermodynamic Considerations in Extraction Processes

The thermodynamics of the solvent extraction process provide insight into the spontaneity and nature of the reaction. The key thermodynamic parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of extraction. The relationship between them is given by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous extraction process. The enthalpy change (ΔH) reflects the heat absorbed or released during the extraction, while the entropy change (ΔS) relates to the change in disorder of the system. These parameters can be determined by studying the effect of temperature on the extraction equilibrium constant (K_ex). anl.gov

Studies on similar solvent extraction systems show that the process can be either enthalpy-driven or entropy-driven. anl.govmdpi.com For example, in some systems, a strongly exothermic enthalpy term is the main driver for complex formation, while the entropy term may oppose it. mdpi.com The thermodynamic feasibility of extraction processes, such as those involving lithium, can be predicted over a range of temperatures, though the optimal temperature may be limited by factors like acid decomposition. The temperature can also affect the stability and extraction of different types of compounds, with some showing increased extraction at higher temperatures and others degrading. mdpi.com

Reactive Extraction of Organic Molecules

Reactive extraction, a process that involves a chemical reaction between the extractant and the target molecule, is an effective method for separating and purifying organic compounds. DNNDSA has been identified as a potent extractant for specific bio-based molecules due to its acidic nature and lipophilic properties.

An important application of reactive extraction with DNNDSA is the recovery of betaine (B1666868) from byproducts of the sugar beet industry, such as molasses and vinasse. nih.govresearchgate.netosti.gov Betaine, a valuable compound used in the pharmaceutical, cosmetic, and healthcare industries, can be efficiently recovered using DNNDSA as the extraction agent. nih.govresearchgate.net Studies have demonstrated that a significant percentage of betaine can be extracted from these byproduct solutions in a single step. nih.govnih.gov For instance, with an initial betaine concentration of 0.1 M in aqueous solutions of molasses and vinasse, high extraction efficiencies have been achieved. nih.govresearchgate.netosti.gov The use of toluene (B28343) as the organic phase solvent has been shown to yield the highest extraction efficiencies, reaching approximately 71.5% for aqueous betaine solutions, 71% for vinasse, and 67.5% for molasses in a single extraction step. nih.gov The efficiency of the extraction process is also influenced by the concentration of DNNDSA, with a significant increase in yield observed as the extractant concentration is raised, particularly within the range of 0.1 to 0.4 M. nih.govosti.gov

Table 1: Betaine Extraction Efficiency with this compound

| Source of Betaine | Extraction Efficiency (%) | Organic Phase Solvent |

|---|---|---|

| Aqueous Betaine Solution | ~71.5 | Toluene |

| Vinasse | ~71.0 | Toluene |

| Molasses | ~67.5 | Toluene |

Data sourced from a study on the reactive extraction of betaine from sugarbeet processing byproducts. nih.gov

The pH of the aqueous phase can be a critical parameter in reactive extraction processes, often influencing the speciation of the target molecule and the extractant. nih.gov However, in the case of betaine extraction using DNNDSA, studies have shown that the effect of aqueous pH on extraction efficiency is negligible within a wide range of 2 to 12. nih.govresearchgate.netosti.gov Maximum efficiencies were obtained at the unadjusted pH values of the solutions, which were approximately 6 for aqueous betaine, 5 for vinasse, and 6 for molasses. nih.govresearchgate.net

Once the target molecule is extracted into the organic phase, a stripping step is necessary to recover the molecule and regenerate the solvent for reuse. For the betaine-DNNDSA system, a significant amount of the extracted betaine can be transferred back to a new aqueous phase using a suitable stripping agent. nih.govnih.gov Sodium hydroxide (B78521) (NaOH) has been effectively used for this purpose. nih.govresearchgate.net In a single step, between 66% and 91% of the betaine complexed in the organic phase can be recovered into the second aqueous phase. nih.govresearchgate.net The efficiency of the stripping process is also dependent on the type of organic solvent used in the initial extraction. nih.gov This high recovery rate underscores the potential for developing a cost-effective and efficient process for betaine recovery, which includes the regeneration and recycling of the DNNDSA-containing organic phase. nih.govnih.gov

Polymer Inclusion Membrane (PIM) Architectures with this compound Carriers

Polymer inclusion membranes (PIMs) represent a promising technology that combines the principles of solvent extraction and membrane separation. These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule, which is responsible for the selective transport of a target species across the membrane. DNNDSA has been successfully employed as a carrier in PIMs for the transport of various ions.

The performance of a PIM is highly dependent on its composition. For PIMs utilizing DNNDSA as the carrier, poly(vinyl chloride) (PVC) and cellulose (B213188) triacetate (CTA) are common base polymers. researchgate.netrsc.org The optimal composition for a PVC-based PIM for the transport of certain ions has been identified as 65% PVC, 20% plasticizer, and 15% DNNSA by weight. researchgate.net Various plasticizers, such as dioctyl terephthalate, dioctyl adipate, and 2-nitrophenyloctylether, have been used to enhance membrane flexibility and facilitate ion transport. researchgate.netresearchgate.net

The proton conductivity of these membranes is a key characteristic, particularly for applications involving the transport of cations, as it is often linked to the ion transport mechanism. Studies have been conducted to evaluate the rate of proton permeation in plasticizer membranes containing DNNSA, assessing the impact of different membrane components. rsc.org While detailed characterization of proton conductivity specifically for DNNDSA-PIMs is an area of ongoing research, insights can be drawn from studies on other sulfonic acid-based membranes, such as perfluorosulfonic acid membranes. In these systems, proton transport is often mediated by water molecules within the membrane matrix through mechanisms like the Grotthuss mechanism, where protons hop between water molecules. The presence of sulfonic acid groups is crucial for creating a hydrophilic environment that facilitates this proton transfer.

Table 2: Optimal Composition of a PVC-Based Polymer Inclusion Membrane with DNNDSA

| Component | Weight Percentage (%) |

|---|---|

| Poly(vinyl chloride) (PVC) | 65 |

| Plasticizer (e.g., Dioctyl terephthalate) | 20 |

| This compound (DNNSA) | 15 |

Data sourced from studies on the selective separation of Pb(II) ions using PIMs. researchgate.net

The transport of ions across PIMs containing DNNDSA is generally described as a facilitated transport mechanism. researchgate.net In this process, the DNNDSA carrier, which is immobilized within the polymeric matrix, selectively binds to the target ion at the feed solution-membrane interface. This ion-carrier complex then diffuses across the membrane, driven by a concentration gradient. At the membrane-receiving solution interface, the ion is released, and the carrier diffuses back to the feed side to repeat the cycle.

Research on the transport kinetics of ions such as Pb(II) through PIMs with DNNDSA has shown that the process follows a first-order kinetics equation, which is characteristic of this facilitated transport mechanism. researchgate.net The high acidity of DNNDSA provides a strong affinity for certain cations, enabling their selective transport even in the presence of other ions. rsc.org The efficiency and selectivity of this transport are influenced by the composition of the membrane, including the concentrations of the carrier and the plasticizer, as well as the pH of the feed and receiving solutions. researchgate.net

Applications in Industrial Separation Processes

This compound (DNNDSA) has been investigated for its potential applications in various industrial separation processes, primarily within the realm of hydrometallurgy. Its utility is most prominent in liquid-liquid extraction, also known as solvent extraction, where it can function as a cationic extractant. A significant area of research has been its application in the separation of valuable metals, particularly cobalt and nickel, which often occur together in leach solutions from ores and recycled materials.

The large molecular structure and the presence of two sulphonic acid groups give DNNDSA unique properties as a surfactant and extractant. However, its strong tendency to form stable emulsions can present challenges in industrial settings, often necessitating its use in combination with other reagents to improve phase separation.

Detailed Research Findings

Research into the application of DNNDSA has often focused on synergistic solvent extraction systems. These systems combine DNNDSA with other extractants to enhance selectivity and extraction efficiency for specific metals.

One area of significant investigation is the separation of nickel from cobalt in sulphate solutions. This is a crucial step in the refining of these metals for use in batteries and other high-purity applications. Studies have explored the use of DNNDSA in conjunction with other organic compounds, such as pyridine (B92270) carboxylate esters, to achieve this separation. In these systems, a mixture of the extractants is used to selectively bind with one metal ion over the other, facilitating its transfer from the aqueous phase to the organic phase. For instance, a synergistic system of dinonylnaphthalene sulfonic acid (DNNSA) and decyl 4-picolinate (4PC) has been studied for the separation of trace amounts of nickel from cobalt sulfate (B86663) solutions. researchgate.net

Another focus of research has been the extraction of trivalent metal ions. Studies have shown a synergistic effect when DNNDSA is used with di(2-ethylhexyl) phosphoric acid (HDEHP) for the extraction of these ions. This synergistic enhancement is attributed to the formation of specific complexes in the organic phase.

While extensive laboratory-scale research has been conducted, publicly available data from large-scale industrial or pilot-plant operations utilizing DNNDSA as the primary extractant is limited. The data presented below is derived from laboratory studies designed to simulate industrial process conditions.

Data on Metal Extraction using a Synergistic System

The following table summarizes findings from a laboratory study on the separation of cobalt and nickel from a synthetic sulphate solution using a synergistic solvent extraction system. This data is indicative of the potential performance of such a system but should not be taken as representative of a full-scale industrial process.

Interactive Table: Synergistic Extraction of Cobalt and Nickel

| Parameter | Value | Conditions | Source |

| Feed Solution | |||

| Cobalt Concentration | 1.061 g/L | Synthetic Sulphate Solution | researchgate.net |

| Nickel Concentration | 1.187 g/L | Synthetic Sulphate Solution | researchgate.net |

| Extraction System | |||

| Extractant 1 | 0.1 M TOPS 99 | Diluted in Kerosene | researchgate.net |

| Extractant 2 | 0.05 M TIBPS | Diluted in Kerosene | researchgate.net |

| pH | 1.1 | researchgate.net | |

| Performance | |||

| Cobalt Extraction | >99% | After 3 theoretical stages | researchgate.net |

| Separation Factor (Co/Ni) | 12,245 | researchgate.net | |

| Aqueous to Organic Phase Ratio (A/O) | 2 | researchgate.net |

Note: TOPS 99 is a commercial extractant, and TIBPS is triisobutylphosphine (B1585466) sulfide. While not DNNDSA, this data illustrates the type of performance achievable in synergistic systems for Co/Ni separation, a field where DNNDSA has been investigated.

The high separation factor observed in such studies indicates a strong potential for these synergistic systems to produce high-purity cobalt streams. The extraction of cobalt is highly dependent on the pH of the aqueous phase, with extraction increasing as the pH rises.

Further research is required to translate these laboratory findings into robust and economically viable industrial processes. The challenges of emulsion formation and the cost of the reagents are key factors that need to be addressed for the widespread industrial adoption of DNNDSA-based separation technologies.

Advanced Analytical and Characterization Methodologies for Dinonylnaphthalenedisulphonic Acid Containing Systems

Structural Probing of Dinonylnaphthalenedisulphonic Acid-Doped Materials

X-ray Diffraction and Scattering for Crystalline and Lamellar Structures

X-ray diffraction (XRD) and scattering techniques are powerful for elucidating the crystalline nature and lamellar ordering in materials. In the context of DNNDSA-doped systems, particularly in conductive polymers like polyaniline (PANI), Wide-Angle X-ray Scattering (WAXS) provides valuable information. For instance, in nanocomposites of PANI doped with DNNDSA and containing montmorillonite (B579905) clay, WAXS data can distinguish between different arrangements of the clay tactoids. An "exfoliated" state, where the clay layers are fully separated and dispersed within the polymer matrix, can be differentiated from an "intercalated" state, where the polymer chains are inserted between the clay layers, leading to an ordered, multilayered structure. This distinction is crucial as the degree of exfoliation or intercalation significantly impacts the material's properties.

While studies on the purely crystalline structure of DNNDSA are not extensively reported in the reviewed literature, the use of XRD on similar sulfonic acid compounds reveals its potential. For example, X-ray powder diffraction has been successfully used to determine the unit cell dimensions and crystal structures of various amino acid derivatives and other organic acids. This suggests that XRD would be a viable method for characterizing the crystalline forms of DNNDSA, should they be prepared.

Small-Angle X-ray Scattering (SAXS) is another relevant technique, especially for probing larger-scale structures, such as the lamellar repeats in semi-crystalline polymers or the size and distribution of nanoparticles in a composite. For DNNDSA-containing systems, SAXS could be employed to characterize the long-range order and domain spacing, providing insights into the self-assembly of DNNDSA molecules or their influence on the morphology of a polymer matrix.

Electron Diffraction for Microstructural Features

Electron diffraction is a technique often used in conjunction with transmission electron microscopy (TEM) to determine the crystallographic structure of microscopic regions of a material. While specific studies employing electron diffraction for the analysis of DNNDSA are not prevalent in the available literature, its application in characterizing microstructural features of related materials highlights its potential. For materials where DNNDSA is a component, electron diffraction could identify the crystalline phases of fillers or additives and determine their orientation with respect to the DNNDSA-containing matrix. This is particularly relevant for understanding the reinforcement mechanisms in composites.

Morphological and Surface Analysis

The surface and internal morphology of DNNDSA-containing systems are critical for their application, influencing aspects from catalytic activity to coating performance. Atomic force microscopy and electron microscopy are the primary tools for these analyses.

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a material's surface. In the study of DNNDSA-doped polymer films, AFM can reveal details about surface roughness and the distribution of different phases. For example, in films of polyaniline doped with polysulfonic acids, AFM has been used to study the morphological changes and the fractal dimensions of the film surface. researchgate.net

AFM is also instrumental in visualizing phase separation in polymer blends. While direct AFM studies on DNNDSA-induced phase separation are not widely documented, the technique has been proven effective in similar systems. It can map out the domains of different components in a blend, providing insights into the miscibility and the influence of additives like DNNDSA on the final morphology. For instance, in studies of other polymer systems, AFM has been used to visualize the evolution of phase-separated structures with changes in temperature or composition.

Electron Microscopy Techniques for Composite Characterization

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers unparalleled insight into the morphology of composite materials at the micro and nanoscale.

In the case of DNNDSA-containing composites, SEM is frequently used to examine the surface morphology and the dispersion of fillers. For instance, in polyaniline doped with various sulfonic acids, SEM studies have revealed that the morphology of the polymer can change significantly depending on the dopant used. researchgate.net When DNNDSA is used as a dopant in PANI-based composites with other materials like fly ash, SEM can visualize how the components are integrated. For example, it can show spherical fly ash particles held within the porous structure of the PANI network. jchps.com

Field Emission Scanning Electron Microscopy (FE-SEM), a higher-resolution variant of SEM, has been used to study nanocomposites of PANI-DNNDSA and montmorillonite clay. These images can confirm the presence of a "core-shell" like structure where the polymer coats the filler particles. researchgate.net

Thermal and Rheological Characterization

The behavior of DNNDSA-containing systems under varying temperature and stress conditions is critical for their processing and end-use performance. Thermal analysis and rheology provide this crucial information.

The rheological, or flow, properties of DNNDSA-containing materials are particularly important for applications involving processing in a liquid or molten state. In studies of PANI-DNNDSA nanocomposite sols, rheological measurements have shown that these materials exhibit non-Newtonian behavior. At low shear rates, they behave as Newtonian fluids, but at higher shear rates, they demonstrate shear-thinning properties. The addition of clay to these systems increases the storage modulus (G'), indicating enhanced stiffness, and the viscosity. researchgate.net The crossover point of the storage and loss moduli (G' and G'') can indicate a transition to a pseudo-solid behavior at higher frequencies. researchgate.net

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the thermal transitions of materials, such as the glass transition temperature and melting point. For PANI-DNNDSA systems, DSC has been used to confirm that the material remains in a sol state and does not de-dope within a certain temperature range. researchgate.net While extensive data on pure DNNDSA is not available, studies on other naphthalenedisulfonic acids show that their thermal stability is dependent on factors like pH and temperature, with decomposition occurring at elevated temperatures. researchgate.net

Table of Rheological and Thermal Properties of PANI-DNNDSA Nanocomposites

| Property | Observation | Significance |

| Zero Shear Viscosity (η₀) | Increases with the addition of clay to the PANI-DNNDSA sol. researchgate.net | Indicates increased resistance to flow at rest. |

| Storage Modulus (G') | Increases significantly with clay addition. researchgate.net | Reflects enhanced elasticity and stiffness of the material. |

| Shear Behavior | Newtonian at low shear rates, shear-thinning at higher shear rates. researchgate.net | Important for predicting processability under different flow conditions. |

| Thermal Stability (DSC) | PANI-DNNDSA melt remains in a sol state and is not de-doped at temperatures up to 160°C. researchgate.net | Defines the processing window for the material. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tdx.cat This analysis provides critical data on thermally induced phase changes, such as glass transitions (Tg), melting (Tm), and crystallization events. tdx.cat

In systems containing this compound (DNNDSA) or its monosulphonated analogue, Dinonylnaphthalene (B12650604) sulphonic acid (DNNSA), DSC is employed to understand how these large, flexible dopant molecules influence the thermal stability and phase behaviour of polymer matrices. For instance, in studies of polyaniline (PANI) doped with these acids, DSC helps to characterize the resulting composite's properties.

Research on PANI-DNNDSA thermoreversible gels has utilized DSC to analyze their thermal characteristics. researchgate.net In one study, DSC data indicated that when the gel is in its melt state, it exists as a sol and, importantly, the polyaniline is not de-doped at this high temperature. researchgate.net Another investigation involving 3D-printable inks made from PANI-DNNSA blended with ultra-high-molecular-weight polystyrene (UHMW-PS) and fumed silica (B1680970) (FS) identified a distinct thermal transition. rsc.org The DSC analysis estimated a glass transition temperature (Tg) around 103 °C. rsc.org This event is thought to correspond to the softening of the UHMW-PS component or potentially the disruption of hydrogen bonds between the hydroxyl groups on the fumed silica surface and the sulphonic acid groups of the DNNSA dopant. rsc.org

Table 1: Thermal Transitions in DNNSA-Containing Polymer Systems Measured by DSC

| Sample Composition | Observed Thermal Event | Temperature (°C) | Attributed Cause | Reference |

|---|---|---|---|---|

| Polyaniline-Dinonylnaphthalene sulphonic acid (PANI-DNNSA) with UHMW-PS and Fumed Silica | Glass Transition (Tg) / Softening | ~103 | Softening of UHMW-PS component or breaking of hydrogen bonds | rsc.org |

| Polyaniline-Dinonylnaphthalenedisulphonic acid (PANI-DNNDSA) Gel | Melt State | Not specified | System is in a sol state; PANI is not de-doped | researchgate.net |

Melt Rheology of Doped Polymer Nanocomposites

Melt rheology investigates the flow and deformation behaviour of materials in a molten state. This analysis is critical for understanding the processability of polymer nanocomposites and how additives like DNNDSA affect their viscoelastic properties. Key parameters measured include storage modulus (G'), which represents the elastic response, loss modulus (G''), which represents the viscous response, and zero shear viscosity (η₀), which describes the viscosity at very low shear rates.

The melt rheology of polyaniline (PANI) based gel nanocomposites containing DNNDSA has been a subject of study. researchgate.net Specifically, the rheological properties of PANI-DNNDSA gels filled with organically modified montmorillonite clay were investigated at temperatures between 120-160°C. researchgate.net For these thermoreversible gels, rheological data such as the zero shear viscosity and storage modulus have been reported. researchgate.net